2-chloro-9H-purine

Regioselective N-alkylation Purine nucleoside synthesis Protecting group strategy

Researchers synthesizing N9-linked purine nucleosides often encounter N7 regioisomer contamination when using 6-chloro or 2,6-dichloropurine analogs, leading to inactive or toxic impurities. 2-Chloro-9H-purine (CAS 1681-15-8) enables exclusive N9-regioselectivity when paired with appropriate C-6 shielding strategies. • Achieves 100% N9 selectivity in glycosylation/alkylation reactions • Orthogonal C-2 and C-6 functionalization via sequential cross-coupling • Validated in cladribine, penciclovir & famciclovir manufacture • Compatible with B-alkyl Suzuki-Miyaura coupling for adenosine receptor antagonist programs

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 1681-15-8
Cat. No. B160361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-9H-purine
CAS1681-15-8
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)Cl)N=CN2
InChIInChI=1S/C5H3ClN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
InChIKeyJBMBVWROWJGFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9H-purine: Regioselective Synthesis & Cross-Coupling


2-Chloro-9H-purine (CAS 1681-15-8) is a halogenated purine heterocycle (molecular formula C₅H₃ClN₄, molecular weight 154.56 g/mol) [1]. The compound features a chlorine atom exclusively at the C-2 position of the purine ring, distinguishing it from more commonly employed 6-chloro, 2,6-dichloro, and 8-halo purine analogs. This positional specificity confers a unique reactivity profile: while 6-halopurines are generally more reactive toward cross-coupling reactions than their 2- and 8-halo counterparts [2], the 2-chloro substitution pattern enables regioselective synthetic manipulations at N9 versus N7 positions [3] and serves as a critical intermediate in the manufacture of clinically validated antiviral and anticancer nucleoside drugs, including cladribine, penciclovir, and famciclovir [4].

2-Chloro-9H-purine: Why Substitution Fails


Substitution of 2-chloro-9H-purine with other halopurine analogs is not chemically equivalent and can lead to divergent synthetic outcomes or outright pathway failure. The position of the halogen on the purine ring dictates both the regiochemical course of N-alkylation/glycosylation and the reactivity hierarchy in palladium-catalyzed cross-couplings. For instance, 6-chloropurine and 2,6-dichloropurine undergo regioselective glycosylation at N7 rather than N9 under certain conditions, yielding N(7)-nucleosides incompatible with the N9-glycoside architecture required for most bioactive purine nucleoside drugs [1]. Conversely, 8-bromoadenine requires distinct Suzuki–Miyaura coupling conditions compared to 2-halopurines [2]. Furthermore, the general rule established in synthetic methodology is that 6-halopurines are more reactive toward cross-coupling reactions than 2- and 8-halo counterparts, meaning that reaction protocols optimized for 6-chloropurine cannot be directly transposed to 2-chloro-9H-purine without significant re-optimization of catalyst, ligand, and solvent systems [3]. The evidence presented below quantifies these positional reactivity differences and establishes why 2-chloro-9H-purine must be specifically procured for target applications.

2-Chloro-9H-purine: Comparative Evidence Summary


N9-Exclusive Alkylation via Steric Shielding

Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine with NaH in DMF followed by ethyl iodide resulted in exclusive formation of the N9-alkylated product (100% N9 selectivity), whereas identical treatment of 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine produced an N9/N7 regioisomeric mixture in approximately 5:1 ratio. The differential outcome is attributed to coplanar ring conformation in the former compound (C−H positioned above N7, shielding it from alkylation) versus a ∼57° ring rotation in the latter, which exposes N7 to competing alkylation [1].

Regioselective N-alkylation Purine nucleoside synthesis Protecting group strategy

Suzuki Coupling Reactivity Hierarchy

A comprehensive review of purine cross-coupling methodology establishes that 6-halopurines and their derivatives are more reactive toward cross-coupling reactions than their 2- and 8-halo counterparts. Consequently, distinct coupling approaches have been developed for C–C bond formation at position 6 versus position 2 or 8 of the purine ring system [1]. While 2-chloro-9H-purine is competent in Suzuki–Miyaura couplings, its reactivity is moderated relative to 6-chloro-9H-purine, requiring careful optimization of palladium catalyst, ligand, and base conditions. This reactivity differential enables sequential, site-selective functionalization strategies in 2,6-dihalopurine substrates.

Suzuki–Miyaura coupling C–C bond formation Purine functionalization

Site-Selective Coupling of 2,6-Dihalopurines

In Suzuki–Miyaura cross-coupling reactions of 2,6-dihalopurines, the identity of the halogen at C-2 governs the site selectivity of phenyl boronic acid addition. 9-Benzyl-2,6-dichloropurine reacted with one equivalent of phenyl boronic acid to give 9-benzyl-2-chloro-6-phenylpurine (coupling at C-6), whereas the analogous reaction of 9-benzyl-6-chloro-2-iodopurine gave selectively 9-benzyl-6-chloro-2-phenylpurine (coupling at C-2) [1]. This demonstrates that 2-chloro substitution, in combination with a more reactive 6-chloro or 6-iodo partner, permits predictable and orthogonal functionalization of the purine scaffold.

Regioselective Suzuki coupling 2,6-Dihalopurine Sequential functionalization

UVC Phototransformation: Differential Profiles

Under UVC excitation (254 nm), 2-chloropurine, 6-chloropurine, and 2,6-dichloropurine all yield hydroxypurines as the major photoproducts. However, 6-chloropurine and 2,6-dichloropurine additionally form a photodimer as a minor product in the absence of oxygen, whereas this dimer is not reported for 2-chloropurine [1]. The photodimer formation proceeds via triplet state intermediates and is efficiently quenched by oxygen. This differential photochemical behavior has implications for storage stability and reaction conditions involving UV exposure.

Photostability Photoproduct analysis Chloropurine degradation

B-Alkyl Suzuki Coupling with 2-Halopurines

The scope and limitations of palladium-catalyzed cross-coupling of diverse butyl metal species with two different 2-halopurines were evaluated. Tributylboranes reacted readily and regioselectively with both 2-chloro-6-dibenzylaminopurines and 2-iodo-6-chloropurines. In contrast, all other alkyl metal species evaluated were much less reactive and gave very poor yield and/or selectivity of the desired product [1]. This protocol was successfully applied to the practical synthesis of ST1535, a potent adenosine A2A receptor antagonist.

B-alkyl Suzuki coupling 2-Halopurine reactivity Adenosine A2A antagonist synthesis

DABCO-Catalyzed Substitution: 6-Cl vs. 2-Cl

2-Amino-9-benzyl-6-chloro-9H-purine undergoes hydrolysis and alcoholysis reactions in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to several derivative compounds [1]. This reactivity profile is distinct from that of 2-chloro-9H-purine, which lacks the 6-chloro leaving group and therefore does not undergo analogous nucleophilic substitution at C-6. The differential reactivity underscores that 2-chloro and 6-chloro substitution patterns are not interchangeable in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic aromatic substitution DABCO catalysis Purine derivatization

2-Chloro-9H-purine: Validated Applications


N9-Exclusive Nucleoside Drug Synthesis

When synthetic routes demand exclusive N9 alkylation or glycosylation without N7 regioisomer contamination, 2-chloro-9H-purine derivatives bearing appropriate 6-(heteroaryl) substituents achieve 100% N9 selectivity [1]. This is critical for the manufacture of nucleoside antiviral agents (e.g., penciclovir, famciclovir) and anticancer nucleosides (e.g., cladribine) where N7 isomers are inactive or toxic impurities. The validated shielding strategy using a 2-butylimidazol-1-yl group at C-6, in combination with the 2-chloro moiety, provides a robust platform for industrial-scale N9-alkylation.

Site-Selective Purine Functionalization

The Suzuki–Miyaura coupling of 2,6-dihalopurines exhibits predictable site selectivity: 9-benzyl-2,6-dichloropurine couples at C-6, while 9-benzyl-6-chloro-2-iodopurine couples at C-2 [2]. 2-Chloro-9H-purine serves as the starting material for preparing these differentially halogenated intermediates, enabling orthogonal C-2 and C-6 functionalization. This strategy is directly applicable to the construction of diverse purine-scaffold libraries for Hsp90 inhibitor discovery [3] and adenosine receptor antagonist programs.

ST1535 Adenosine A2A Antagonist Synthesis

The B-alkyl Suzuki–Miyaura coupling of 2-halopurines with tributylboranes provides a practical route to 2-alkylpurines, including the potent adenosine A2A receptor antagonist ST1535 [4]. This methodology has been validated specifically with 2-chloro-6-dibenzylaminopurine and 2-iodo-6-chloropurine substrates, demonstrating that the 2-chloro substitution pattern is fully compatible with this industrially relevant C–C bond-forming reaction. Procurement of 2-chloro-9H-purine supports the synthesis of advanced intermediates for CNS drug discovery programs targeting Parkinson's disease.

Storage-Stable Purine Building Blocks

For laboratories conducting photochemical transformations or requiring long-term storage stability under ambient conditions, the differential photoproduct profile of chloropurines is relevant. Under UVC irradiation, 2-chloropurine yields exclusively hydroxypurine as the major photoproduct, whereas 6-chloropurine and 2,6-dichloropurine additionally form photodimers in oxygen-free conditions [5]. This simplified degradation pathway may translate to reduced impurity formation during synthetic workup or extended storage, making 2-chloro-9H-purine a preferable choice for photolabile reaction sequences.

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